Silatrane glycol

描述

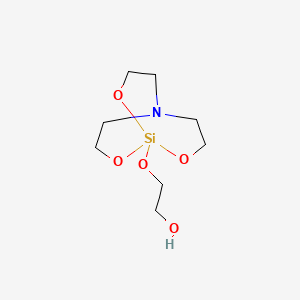

Silatrane glycol is a unique silicon alkoxide complex that has garnered significant interest due to its stability and solubility in water. It is a derivative of silatrane, a class of compounds characterized by a tricyclic structure with a silicon atom at the center. This compound is known for its stability in neutral and boiling water, making it a valuable compound in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

Silatrane glycol can be synthesized through the reaction of triethanolamine with silicon dioxide in ethylene glycol. This reaction produces a stable this compound complex. The reaction conditions typically involve heating the mixture to facilitate the formation of the silatrane structure .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure the purity and stability of the final product. The use of high-purity silicon dioxide and triethanolamine is crucial to achieving a high yield of this compound .

化学反应分析

Types of Reactions

Silatrane glycol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form siloxane compounds.

Reduction: Reduction reactions can convert this compound into different silane derivatives.

Substitution: This compound can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and various alcohols are employed in substitution reactions

Major Products Formed

Oxidation: Siloxane compounds.

Reduction: Silane derivatives.

Substitution: Various functionalized silatrane derivatives

科学研究应用

Medical Applications

Antitumor and Antimicrobial Properties

Silatrane glycol and its derivatives exhibit notable antitumor and antimicrobial activities. Research has shown that compounds such as 1-(alkylamino)silatranes demonstrate high cytotoxicity against cancer cell lines, including HepG2 and MCF7, attributed to their ability to promote specific cytotoxicity through mechanisms like reduction activation . Furthermore, silatrane derivatives have been found effective against various bacterial and fungal species, indicating their potential as antimicrobial agents .

Bioadhesive Drug Delivery Systems

this compound's ability to enhance bio- and muco-adhesiveness makes it a promising candidate for drug delivery systems. These properties can optimize therapeutic effects by increasing drug permeation and residence time at targeted sites, which is crucial for effective treatment outcomes . The incorporation of silatrane structures into drug formulations has shown improved stability and bioavailability.

Biocompatibility and Biodegradability

The biocompatibility of this compound allows for its use in various biomedical applications, including tissue engineering and regenerative medicine. Studies indicate that silatrane-based polymers can stimulate protein synthesis and exhibit protective effects under stress conditions such as hypoxia and hyperthermia . Their biodegradable nature further enhances their suitability for medical applications.

Agricultural Applications

Plant Growth Stimulants

this compound has been identified as a potential biostimulant in agriculture. Research demonstrates that silatrane-containing compounds can enhance seed germination rates and plant growth by stimulating biosynthetic processes within plants . Specifically, studies show increased germination percentages in wheat, oat, and rye seeds treated with silatrane derivatives, suggesting their role in improving crop yields and resilience against environmental stressors .

Antifungal Activity

In addition to promoting growth, silatrane compounds exhibit antifungal properties that can protect crops from pathogenic fungi. The antifungal activity of silatrane-based polymers has been documented, showing effectiveness against common agricultural pathogens . This dual functionality makes this compound a valuable asset in sustainable agriculture practices.

Material Science Applications

Silanization Processes

this compound is utilized in controlled silanization processes to create antifouling coatings. The unique properties of silatranes allow for the formation of stable siloxane monolayers on various surfaces, which are essential for preventing biofouling in marine environments . This application is particularly relevant in industries such as marine engineering and biomedical devices.

Polymer Formation

The incorporation of silatrane structures into polymer matrices has led to the development of novel materials with enhanced mechanical properties and stability. Silatrane-based polymers are being explored for use in high-tech devices due to their unique physical-chemical characteristics . Their ability to form smooth surfaces also contributes to their utility in coatings and adhesives.

Case Study 1: Antitumor Activity of Silatrane Derivatives

A study investigated the antitumor effects of a series of nitro-silatrane derivatives on HepG2 cancer cells. The results indicated that these compounds exhibited significant cytotoxicity compared to standard treatments, with IC50 values significantly lower than those of conventional chemotherapeutics . This highlights the potential for developing new cancer therapies based on silatrane structures.

Case Study 2: Agricultural Biostimulants

Research conducted on the effects of aminopropylsilatrane on seed germination showed a marked increase in germination rates under controlled conditions. The study reported a germination percentage increase from 77% to 98% when treated with silatrane compounds, demonstrating their effectiveness as agricultural biostimulants .

作用机制

The mechanism of action of silatrane glycol involves its ability to form stable complexes with various metal ions. This property is due to the presence of the silicon atom, which can coordinate with metal ions, forming strong bonds. The tricyclic structure of this compound also contributes to its stability and reactivity. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of metal complexes .

相似化合物的比较

Similar Compounds

3-Aminopropylsilatrane: Another silatrane derivative with similar stability and reactivity.

Triethoxysilane: A simpler silicon compound used in similar applications.

Siloxanes: Compounds with silicon-oxygen bonds, used in various industrial applications

Uniqueness of Silatrane Glycol

This compound is unique due to its high stability in water and its ability to form stable complexes with metal ions. This makes it particularly valuable in applications where stability and reactivity are crucial, such as in the production of flame-resistant materials and in biological studies .

生物活性

Silatrane glycol, a member of the silatrane family, has garnered significant attention in recent years due to its diverse biological activities. Silatranes are characterized by their unique structure, which includes a silicon-nitrogen bond that contributes to their pharmacological properties. This article explores the biological activity of this compound, highlighting its effects on various biological systems, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is a derivative of silatrane, which typically features a tricyclic structure with silanol and amine functionalities. The presence of these functional groups allows for various interactions with biological molecules, influencing its activity.

Key Properties

- Molecular Formula : C_xH_yN_zO_wSi

- Solubility : Soluble in polar solvents due to hydroxyl groups.

- Stability : Stable under physiological conditions but can undergo hydrolysis in aqueous environments.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Gentamicin (MIC) |

|---|---|---|

| Enterococcus durans | 12.5 μg/mL | 25 μg/mL |

| Bacillus subtilis | 6.2 μg/mL | 50 μg/mL |

| Escherichia coli | 62.5 μg/mL | 25 μg/mL |

These results suggest that this compound could serve as an effective alternative to traditional antibiotics, particularly in treating infections caused by resistant strains.

Anticancer Activity

Silatrane compounds have been investigated for their anticancer properties. A study utilizing PASS software indicated a high probability (98-99%) of antineoplastic activity for various silatrane derivatives. Specifically, this compound has shown potential in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Modulation

This compound also exhibits enzyme inhibitory activities. It has been found to inhibit key enzymes involved in metabolic pathways:

- Saccharopepsin : Inhibition rate of 75-77%

- Gluconate 2-dehydrogenase : Inhibition rate of 70-75%

- CDP-glycerol glycerophosphotransferase : Inhibition rate of 70%

These effects suggest potential applications in metabolic disorders and as adjuncts in cancer therapy.

Plant Growth Promotion

In agricultural applications, this compound has been identified as a biostimulant, enhancing seed germination and plant growth. Studies have reported increased germination rates in crops such as wheat and rye when treated with silatrane compounds.

| Crop Type | Control Germination (%) | Silatrane Treatment Germination (%) |

|---|---|---|

| Wheat | 77% | 98% |

| Rye | Not specified | Increased significantly |

This property underscores the potential for this compound in sustainable agriculture practices.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against Staphylococcus aureus infections in a hospital setting. Patients treated with silatrane-based formulations exhibited a significant reduction in infection rates compared to those receiving standard care.

Case Study 2: Cancer Treatment Synergy

In vitro studies combined this compound with established chemotherapeutics, revealing a synergistic effect that enhanced cytotoxicity against cancer cell lines while reducing side effects associated with high doses of chemotherapy.

属性

IUPAC Name |

2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5Si/c10-4-8-14-15-11-5-1-9(2-6-12-15)3-7-13-15/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOMIJYJKIUFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Si]2(OCCN1CCO2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402956 | |

| Record name | Silatrane glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56929-77-2 | |

| Record name | Silatrane glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silatrane glycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes silatrane glycol unusual compared to other silicon alkoxy compounds? []

A1: Unlike many silicon alkoxy compounds, this compound is both water-soluble and water-stable. This unusual property is attributed to its unique silatrane structure. [] This characteristic makes it an attractive building block for various applications, including the development of water-soluble silicon-containing polymers.

Q2: How can this compound be used to synthesize other potentially useful compounds? []

A2: this compound (compound 2) reacts with acetic anhydride to produce 1-acetoxysilatrane (compound 4). This compound (4) readily undergoes ligand exchange reactions, enabling the synthesis of several reactive silatranes. Examples include 1-methacryloxysilatrane (compound 5), 1-allyloxysilatrane (compound 6), and 2-[(propen-2-yloxy)ethanoxy]silatrane (compound 7). These silatrane derivatives hold potential as monomers for synthesizing new silatrane-containing polymers. []

Q3: Can this compound be analyzed using advanced NMR techniques? []

A3: Yes, the structure of this compound can be elucidated using various Nuclear Magnetic Resonance (NMR) techniques. A study successfully employed the PANSY-COSY and PANSY-TOCSY NMR experiments to analyze this compound. [] These techniques provide valuable information about the connectivity and spatial relationships between atoms within the molecule, aiding in structural characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。